4-(2-Carboethoxyphenyl)-1-butene
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo [1,5-a]indoles
- Summary of Application: This research involves the synthesis of spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles via alkylative dearomatization and intramolecular N-imination of an indole–O-(methylsulfonyl)oxime .
- Methods of Application: The starting materials, tryptophol and 2-bromocyclopetanone, were reacted in the presence of HBF4·OEt2, providing 1,2,3,5,6,11-hexahydrocyclopenta[2,3]oxepino[4,5-b]indole in a 63% yield . This compound was then reacted with hydroxylamine hydrochloride to afford oxime, which was subsequently bis-methanesulfonated to form another compound . Heating this compound with various alcohols in the presence of N,N-diisopropylethylamine (DIPEA) triggered the alkylative dearomatization and intramolecular N-imination, forming the spirocyclopropane and 4H-pyrazolo[1,5-a]indole structures .
- Results or Outcomes: The targets were formed with 67–84% yields .
Palladium-Catalyzed Cross-Coupling of Aryl Fluorides and Organotitanium (IV) Reagents
- Summary of Application: This research demonstrates the effectiveness of Pd(OAc)2/1-[2-(di-tert-butylphosphanyl)phenyl]-4-methoxypiperidine in catalyzing the cross-coupling of aryl fluoride and aryl (alkyl) titanium reagent .
- Methods of Application: The effects of twelve ligands on the catalytic activity were examined in the Pd(OAc)2-catalyzed cross-coupling of p-Ch3OPhTi(OiPr)3 with p-fluorotoluene .
- Results or Outcomes: The ligand 1-[2-[Di-tert-butylphosphanyl)phenyl]-4-methoxypiperidine was highly active with yield over 80% .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-but-3-enylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-5-8-11-9-6-7-10-12(11)13(14)15-4-2/h3,6-7,9-10H,1,4-5,8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBWQTJZWDRTEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641145 |
Source
|
Record name | Ethyl 2-(but-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Carboethoxyphenyl)-1-butene | |
CAS RN |
731772-77-3 |
Source
|
Record name | Ethyl 2-(but-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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